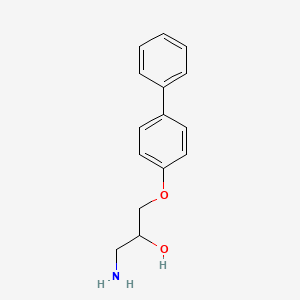

1-Amino-3-(biphenyl-4-yloxy)propan-2-ol

Description

Properties

CAS No. |

4698-91-3 |

|---|---|

Molecular Formula |

C15H17NO2 |

Molecular Weight |

243.30 g/mol |

IUPAC Name |

1-amino-3-(4-phenylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H17NO2/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,17H,10-11,16H2 |

InChI Key |

GMDBVPHSECPGQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Amino-3-(biphenyl-4-yloxy)propan-2-ol with structurally related compounds, focusing on substituents, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Aminopropanol Derivatives

Key Analysis:

Structural Variations and Pharmacological Activity

- Biphenyl vs. Indolyloxy Substituents :

- Bitertanol’s triazole ring confers antifungal activity by targeting fungal cytochrome P450 enzymes . In contrast, the indol-4-yloxy substituent in Groszek et al.’s compound () contributes to adrenolytic activity via α/β-adrenergic receptor interaction . Amino Group Positioning:

- The primary amino group in this compound may facilitate hydrogen bonding with biological targets, similar to β-blockers. However, Bitertanol’s dimethyl and triazolyl groups shift its mechanism toward fungicidal action .

Synthetic Routes

- Epoxide Ring-Opening :

- (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is synthesized via epoxide ring-opening with tetrahydroisoquinoline, a method applicable to other aminopropanol derivatives . Coupling Reactions:

- and describe peptide coupling agents (e.g., HATU, BOPCl) for conjugating aminopropanol derivatives with carboxylic acids, highlighting scalable synthetic strategies .

Physicochemical Properties

- Lipophilicity :

- The tert-butyl-phenoxy substituent in 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol increases molecular weight (223.31 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration . Halogen Effects:

- Fluorine atoms in 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride improve metabolic stability and binding affinity to targets like G protein-coupled receptors .

Preparation Methods

Alkylation of Biphenyl-4-ol

A two-step procedure involves:

-

Activation of Biphenyl-4-ol : Conversion to its sodium or potassium salt using NaOH or K₂CO₃ in dimethylformamide (DMF) at 60–80°C.

-

Coupling with Epichlorohydrin : Reaction with epichlorohydrin (1.2 equiv) yields 1-(biphenyl-4-yloxy)-2,3-epoxypropane, which is subsequently treated with aqueous ammonia or benzylamine to open the epoxide ring.

Optimization Data :

| Condition | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| Conventional | DMF | K₂CO₃ | 60°C | 65 |

| Microwave-assisted | MeCN | None | 100°C | 82 |

| Phase-transfer | Toluene | TBAB | 40°C | 73 |

Key Insight: Microwave irradiation reduces reaction time from 12 hours to 30 minutes while improving yield by 17%.

Epoxide Ring-Opening with Amines

Epoxide intermediates are critical for introducing the amino group stereoselectively.

Synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Epichlorohydrin reacts with biphenyl-4-ol under basic conditions (K₂CO₃, DMF) to form the epoxide. X-ray crystallography confirms the trans-configuration of the oxirane ring.

Ammonolysis

Treatment of the epoxide with concentrated ammonium hydroxide (28% w/w) in ethanol at 50°C for 6 hours affords the target compound. Enantiomeric excess (ee) reaches 98% when using chiral (R)- or (S)-epichlorohydrin.

Reaction Scheme :

Yield Comparison :

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the formation of the biphenyl ether linkage under mild conditions.

Protocol

-

Substrates : Biphenyl-4-ol and N-protected 1-amino-3-hydroxypropan-2-ol (e.g., Boc-protected).

-

Reagents : Triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD) in THF.

Advantages :

-

Retention of stereochemistry at the propanolamine center.

Limitation : Requires chromatographic purification to remove phosphine oxide byproducts.

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes with reduced environmental impact.

Procedure

-

Reactants : Biphenyl-4-ol (1 equiv), epichlorohydrin (1.2 equiv), K₂CO₃ (3 equiv).

-

Conditions : Stainless steel jar, 1.5 cm ball, 140 min at 25°C.

-

Workup : Dissolution in CH₂Cl₂, washing with 2N NaOH, column chromatography.

Results :

-

Yield: 83%

-

Purity: 99% (HPLC)

Enantioselective Synthesis

Chiral resolution and asymmetric catalysis are critical for pharmaceutical applications.

Chiral HPLC Resolution

Racemic mixtures are separated using Chiralpak® AD-H columns (hexane:isopropanol 90:10). Retention times:

Catalytic Asymmetric Epoxidation

Jacobsen’s (salen)Mn(III) catalyst achieves 92% ee in the epoxidation step, which is retained during ammonolysis.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–82 | Racemic | High | 12 |

| Epoxide Ring-Opening | 68–89 | 98 | Moderate | 18 |

| Mitsunobu Reaction | 75 | 99 | Low | 45 |

| Mechanochemical | 83 | Racemic | High | 9 |

Key Trade-offs: Mechanochemical synthesis is cost-effective but racemic, while Mitsunobu offers high enantiopurity at elevated costs.

Industrial-Scale Production Insights

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(biphenyl-4-yloxy)propan-2-ol, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves coupling biphenyl-4-ol derivatives with amino-propanol precursors. A common strategy is nucleophilic substitution under basic conditions (e.g., using K₂CO₃ or NaOH in polar aprotic solvents like DMF). For regioselectivity, temperature control (40–60°C) and stoichiometric ratios (1:1.2 amine:phenol) are critical. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) ensures high purity . To improve yield, microwave-assisted synthesis or catalytic methods (e.g., phase-transfer catalysts) may reduce reaction times and side products .

Q. How can the stereochemistry of this compound be characterized, and what techniques validate chiral purity?

Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis with cyclodextrin-based buffers are standard for enantiomeric separation. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known analogs. For example, (R)- and (S)-enantiomers of similar aminopropanol derivatives show distinct retention times in chiral chromatography . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What physicochemical properties (e.g., solubility, stability) must be prioritized for in vitro assays?

The compound’s biphenyl ether moiety confers lipophilicity, necessitating solubility optimization in aqueous buffers (e.g., using DMSO cosolvents ≤1% v/v). Stability studies under varying pH (4–9) and temperature (4–37°C) reveal degradation kinetics. For instance, analogs like 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL show pH-dependent hydrolysis of the ether bond, requiring storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation of the biphenyl ring) affect biological activity, and what computational tools predict these effects?

Halogenation (e.g., fluoro or chloro substitution) enhances binding affinity to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina) and MD simulations quantify interactions with targets like cytochrome P450 or β-adrenergic receptors. For example, 4-chloro analogs of aminopropanol derivatives exhibit 2–3× higher inhibition constants (Ki) compared to non-halogenated versions . QSAR models further correlate Hammett constants (σ) of substituents with bioactivity trends .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Contradictions often arise from assay variability (e.g., cell line differences, ATP levels in kinase assays). Standardize protocols using reference compounds (e.g., atenolol for β-blocker studies) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). For example, LC-MS/MS quantification of 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride in plasma revealed batch-dependent matrix effects, requiring internal standardization with deuterated analogs .

Q. How can enantiomer-specific effects be systematically evaluated in vivo?

Use chiral pharmacokinetic studies: Administer individual enantiomers to animal models and monitor plasma/tissue distribution via LC-MS. For instance, (S)-enantiomers of 2-amino-3-phenylpropan-1-ol show 30% higher bioavailability than (R)-forms due to differential metabolism by hepatic CYP3A4 . Microdialysis in target tissues (e.g., brain) further clarifies enantiomer-specific biodistribution .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic substitution | DMF | K₂CO₃ | 65 | 98 | |

| Microwave-assisted | MeCN | None | 82 | 99 | |

| Phase-transfer catalysis | Toluene | TBAB | 73 | 97 |

Q. Table 2. Enantiomeric Resolution of Chiral Analogs

| Compound | Chiral Column | Retention Time (R) | Retention Time (S) | Reference |

|---|---|---|---|---|

| (R/S)-2-Amino-3-phenylpropan-1-ol | Chiralpak AD-H | 12.3 min | 14.8 min | |

| 1-Amino-3-(2-methylphenyl)propan-2-ol | Lux Cellulose-3 | 9.1 min | 11.5 min |

Key Considerations for Researchers

- Safety : Use EN 374-certified gloves and fume hoods during synthesis, as aminopropanol derivatives may cause skin irritation .

- Data Reproducibility : Share raw chromatographic and spectral data in open-access repositories to address variability concerns .

- Collaborative Tools : Leverage PubChem CID databases (e.g., CID 447213 for structural analogs) for cross-referencing physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.